Kinetic Evidence: 3,4-Pentadienoyl-CoA Is a Rapid Suicide Inhibitor of Acyl-CoA Dehydrogenase
The CoA thioester of penta-3,4-dienoic acid, 3,4-pentadienoyl-CoA, inactivates pig-kidney general acyl-CoA dehydrogenase as a mechanism-based suicide inhibitor with an apparent first-order rate constant k = 2.4 × 10³ min⁻¹, leading to covalent flavin adduct formation at the isoalloxazine N-5 position. In contrast, the natural substrate octanoyl-CoA undergoes normal turnover without enzyme inactivation, and 2,4‑dienoyl‑CoA analogs are not reported to exhibit suicide inhibition of this enzyme [1]. The magnitude of the rate constant places this allenic inhibitor among the fastest-known suicide substrates for this flavoprotein, providing a quantitative benchmark for selecting penta-3,4-dienoic acid derivatives in inhibitor design campaigns.
| Evidence Dimension | Inactivation rate constant (k) of acyl-CoA dehydrogenase |
|---|---|
| Target Compound Data | k = 2.4 × 10³ min⁻¹ (3,4-pentadienoyl-CoA) |
| Comparator Or Baseline | Octanoyl-CoA (natural substrate): no inactivation; 2,4-dienoyl-CoA analogs: no suicide inhibition reported; 2-octynoyl-CoA: inactivates via distinct, apoprotein-targeting pathway [1][2]. |
| Quantified Difference | Allenic inhibitor is >10³-fold faster than background; qualitative mechanistic divergence vs. acetylenic inhibitors. |
| Conditions | Pig-kidney general acyl-CoA dehydrogenase, oxidized FAD state, in vitro (pH 7.6, 25 °C). |
Why This Matters
The exceptional inactivation rate uniquely qualifies penta-3,4-dienoic acid derivatives as chemical biology probes for flavoenzyme mechanism studies and as starting points for mechanism-based drug candidates targeting fatty acid metabolism.
- [1] Wenz A, Ghisla S, Thorpe C. Studies with general acyl-CoA dehydrogenase from pig kidney. Inactivation by a novel type of “suicide” inhibitor, 3,4-pentadienoyl-CoA. Eur J Biochem. 1985;147(3):553-560. doi:10.1111/j.0014-2956.1985.00553.x. View Source
- [2] Freund K, Mizzer J, Dick W, Thorpe C. Inactivation of general acyl-CoA dehydrogenase from pig kidney by 2-alkynoyl coenzyme A derivatives: initial aspects. Biochemistry. 1985;24(21):5996-6002. doi:10.1021/bi00342a046. View Source
